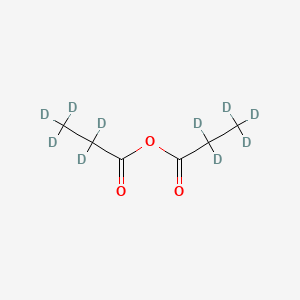
Propionic anhydride-d10
Overview
Description
Propionic anhydride-d10 is a stable isotope-labelled compound with the molecular formula C6 D10 O3 and a molecular weight of 140.2 . It is used in research and development . The compound is a derivative of propionic anhydride, which is a simple acid anhydride and a colorless liquid .
Synthesis Analysis
The industrial synthesis of propionic anhydride involves the thermal dehydration of propionic acid . Another route is the Reppe carbonylation of ethylene with propionic acid and nickel carbonyl as the catalyst .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula (CD3CD2CO)2O . The compound has a molecular weight of 140.20 .Chemical Reactions Analysis
The hydrolysis of propionic anhydride (PA) has been studied as a model reaction . The reaction kinetics and anhydride solubility have been considered in the reaction model . The hydrolysis reaction has been confirmed to be kinetically controlled .Physical And Chemical Properties Analysis
This compound has a boiling point of 167 °C and a melting point of -43 °C . The density of the compound is 1.090 g/mL at 25 °C .Scientific Research Applications
Combustible Properties : Propionic Anhydride is used in the chemical industry, and understanding its combustible properties, like flash point and autoignition temperature, is crucial for safe handling (Ha, 2016).
Nonlinear Optical Materials : In the study of d10 systems, such as borate/carbonate systems, the interaction between cations and anions, including propionic anhydride, plays a significant role in tuning the electronic and optical properties, with potential applications in devices like LEDs and lasers (Bashir et al., 2018).
Proteomic Analysis : Propionic anhydride-d10, specifically, is used in N-Terminal isotope tagging for quantitative proteomic analysis, demonstrated through the study of myogenic differentiation of C2C12 cells (Nam, Simpson, & Kim, 2005).
Kinetic Solvent Effects : The study of kinetic solvent isotope effects in the hydrolysis of propionic anhydride provides insights into reaction mechanisms, with implications for chemical synthesis and pharmaceutical applications (Robertson, Rossall, & Redmond, 1971).
Enantioselective Esterification : Propionic anhydride is used in lipase-catalyzed enantioselective esterification in pharmaceutical synthesis, as demonstrated in the kinetic resolution of dl-menthol (Xu, Kawamoto, & Tanaka, 1995).
Reactive Distillation : Propionic anhydride is prepared by reactive distillation using acetic anhydride and propionic acid, with applications in industrial chemical synthesis (Wang Hong-min, 2010).
Recovery of Propionic Acid : In industrial processes, the recovery of propionic acid from aqueous phases using reactive extraction techniques is important, and propionic anhydride plays a role in this process (Keshav, Chand, & Wasewar, 2009).
Luminescent Metal Complexes : Propionic anhydride is involved in the synthesis of luminescent polynuclear d10 metal complexes, which have applications in materials science and optoelectronics (Yam & Lo, 1999).
Mechanism of Action
Target of Action
Propionic anhydride-d10 is a deuterated compound that is primarily used in research applications
Mode of Action
The mode of action of this compound involves its reaction with nucleophiles. In the presence of a nucleophile, the anhydride group (-CO-O-CO-) in this compound is likely to be attacked by the nucleophile, leading to the cleavage of the anhydride bond and the formation of a carboxylic acid or its derivative .
Biochemical Pathways
It’s worth noting that the products of its reactions (propionic acids or their derivatives) can participate in various biochemical pathways, including fatty acid metabolism .
Pharmacokinetics
Its distribution, metabolism, and excretion would depend on the specific biological system in which it is used .
Result of Action
The result of the action of this compound is the formation of propionic acid or its derivatives when it reacts with nucleophiles. These products can participate in various biochemical reactions, potentially influencing cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of nucleophiles, the pH of the environment, temperature, and the presence of catalysts . It’s also important to note that this compound should be stored at room temperature away from light and moisture .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that propionic anhydride, the non-deuterated form, is a widely used reagent in organic synthesis . It is reasonable to assume that Propionic anhydride-d10 would have similar reactivity and would interact with similar enzymes, proteins, and other biomolecules.
Cellular Effects
Studies on propionic acid, a related compound, have shown that it can disrupt endocytosis, the cell cycle, and cellular respiration in yeast cells . It is possible that this compound could have similar effects on cells.
Temporal Effects in Laboratory Settings
Studies on the hydrolysis of propionic anhydride have shown that it can exhibit autocatalytic behavior, with the reaction rate increasing over time .
Metabolic Pathways
Propionic acid, a related compound, is known to be involved in several metabolic pathways, including the 2-methylcitrate cycle pathway (MCC), the methylmalonyl cycle pathway (MMC), and the cytosolic methyl-branched lipid synthesis pathway .
Properties
IUPAC Name |
2,2,3,3,3-pentadeuteriopropanoyl 2,2,3,3,3-pentadeuteriopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-5(7)9-6(8)4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVAMUWZEOHJOQ-MWUKXHIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)OC(=O)C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20731122 | |
| Record name | (~2~H_5_)Propanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870471-31-1 | |
| Record name | (~2~H_5_)Propanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 870471-31-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one](/img/structure/B566077.png)

![(2R,3R,4S)-3-Acetylamino-4-amino-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B566082.png)
![(4S,5R,6R)-5-Acetylamino-4-azido-6-[(S)-methoxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-5,6-dihydro-4H-pyran-2-carboxylic acid methyl ester](/img/structure/B566083.png)
![(3aR,4R,7aR)-2-Methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester](/img/structure/B566085.png)

![N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine](/img/structure/B566088.png)
![(2S)-5-[[Amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[[(2R)-4-[(2-methylpropan-2-yl)oxyamino]-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoic acid](/img/structure/B566089.png)

![2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566091.png)
![5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine](/img/structure/B566092.png)
![2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566094.png)
![2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride](/img/structure/B566095.png)

